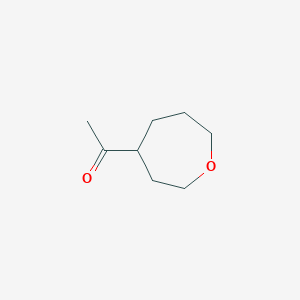
1-(Oxepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(Oxepan-4-yl)ethanone is represented by the InChI code1S/C8H14O2/c1-7(9)8-3-2-5-10-6-4-8/h8H,2-6H2,1H3 . This compound has a molecular weight of 142.2 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Heterocycle Synthesis : François-Endelmond et al. (2010) developed a method for constructing 1,4-oxazepines using a phosphine-mediated tandem reaction, which is useful for preparing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).
Crystal Structure and Electronic Analysis : Cai et al. (2020) synthesized 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime and analyzed its crystal structure, electronic transitions, and spectral features, contributing to the understanding of its chemical properties (Cai et al., 2020).
Efficient Synthesis of Derivatives : Khaleghi et al. (2011) reported a simple and efficient synthesis of 1,4-benzoxazepin-2-one derivatives, highlighting the compound's utility in organic synthesis (Khaleghi et al., 2011).
Catalysis in Organic Reactions : Chang et al. (2008) utilized 1-(4-methoxyphenyl) ethanone oxime in enantioselective oxa-Michael addition reactions, showcasing its role in catalysis (Chang et al., 2008).
Photoinduced Reactions and Functionalized Derivatives : Zhang et al. (2017) explored the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to polyheterocyclic ethanones (Zhang et al., 2017).
Organocatalytic Polymerization : Wang and Hadjichristidis (2020) reported the synthesis of poly(ester amide)s via organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones, demonstrating the compound's potential in material science (Wang & Hadjichristidis, 2020).
Wirkmechanismus
The mechanism of action of 1-(Oxepan-4-yl)ethanone is not specified in the available resources. As a compound used in scientific research, its mechanism of action would depend on the specific context of its use.
Eigenschaften
IUPAC Name |
1-(oxepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)8-3-2-5-10-6-4-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWYNPMZYZZPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)
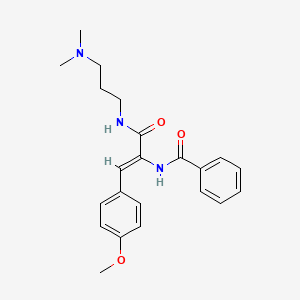
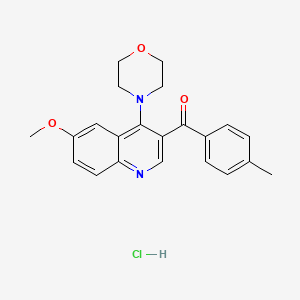
![3-Methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2644743.png)
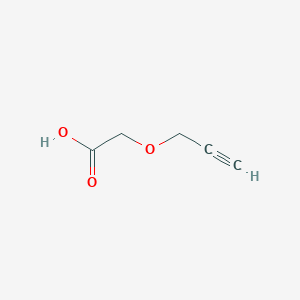
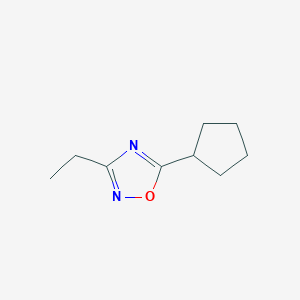
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2644746.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B2644748.png)
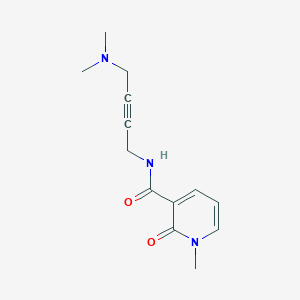
![(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone](/img/structure/B2644752.png)

![2-Chloro-N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2644754.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2644759.png)